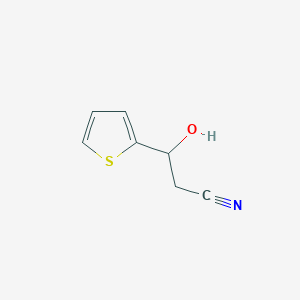

3-hydroxy-3-(thiophen-2-yl)propanenitrile

Description

Significance of β-Hydroxynitrile Motifs in Chiral Building Blocks

The true value of β-hydroxynitriles in advanced organic synthesis is most profoundly realized in their chiral form. The carbon atom bearing the hydroxyl group is a stereocenter, and the ability to control its configuration is paramount for the synthesis of enantiomerically pure molecules. Chiral cyanohydrins are crucial intermediates in the asymmetric synthesis of a multitude of biologically active compounds, including α-hydroxy acids, β-amino alcohols, and various heterocyclic systems. beilstein-journals.org The development of catalytic asymmetric methods for the synthesis of cyanohydrins has been a significant area of research, with various chiral catalysts, including metal-salen complexes and enzymes, being employed to achieve high enantioselectivity. nih.govbldpharm.comnih.gov

The stereoselective synthesis of β-hydroxynitriles allows for the creation of complex molecular architectures with a high degree of stereochemical control. This is of particular importance in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereoisomeric form.

The Role of Thiophene (B33073) Heterocycles in Synthetic and Medicinal Chemistry

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry. diva-portal.org Its structural and electronic properties, which are in some ways analogous to those of a benzene (B151609) ring, allow it to serve as a bioisostere for phenyl groups in drug molecules. organic-chemistry.org This substitution can lead to improved pharmacokinetic and pharmacodynamic properties.

Thiophene derivatives exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties. diva-portal.org The thiophene ring system is a key component in numerous approved drugs, highlighting its importance in the development of new therapeutic agents. Its ability to engage in various chemical reactions makes it a versatile building block for the synthesis of complex and diverse molecular frameworks. pharmaguideline.com

Contextualizing 3-Hydroxy-3-(thiophen-2-yl)propanenitrile within Chiral Intermediate Synthesis

3-Hydroxy-3-(thiophen-2-yl)propanenitrile emerges at the intersection of these two important chemical motifs: the β-hydroxynitrile and the thiophene ring. The presence of the thiophene-2-yl group at the 3-position introduces a key structural element with known biological relevance. The chiral center at the same position, bearing the hydroxyl group, provides the opportunity for stereoselective synthesis and the subsequent creation of a diverse array of enantiomerically pure downstream products.

The synthesis of this compound typically involves the addition of a cyanide source to thiophene-2-carboxaldehyde. The development of asymmetric methods for this transformation is crucial for accessing the individual enantiomers of 3-hydroxy-3-(thiophen-2-yl)propanenitrile. These chiral intermediates can then be utilized in the total synthesis of complex natural products and pharmaceutical targets that incorporate the thiophene moiety.

Below are the key properties of this compound:

| Property | Value |

| IUPAC Name | 3-hydroxy-3-(thiophen-2-yl)propanenitrile |

| Molecular Formula | C₇H₇NOS |

| Molecular Weight | 153.20 g/mol |

| CAS Number | 235085-83-3 |

Properties

IUPAC Name |

3-hydroxy-3-thiophen-2-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYPRIQTWTYTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Hydroxy 3 Thiophen 2 Yl Propanenitrile

Transformations Involving the Hydroxyl Functionality

The secondary hydroxyl group in 3-hydroxy-3-(thiophen-2-yl)propanenitrile is a key site for various chemical modifications, most notably through esterification and substitution reactions.

Mitsunobu Reactions and Esterification

The Mitsunobu reaction provides a powerful method for the stereospecific conversion of alcohols to a variety of other functional groups, including esters, with inversion of configuration. organic-chemistry.orgnih.govtcichemicals.com This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov For a secondary alcohol like 3-hydroxy-3-(thiophen-2-yl)propanenitrile, the reaction with a carboxylic acid under Mitsunobu conditions would lead to the corresponding ester with an inverted stereocenter at the carbon bearing the hydroxyl group. The general mechanism involves the activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the carboxylate nucleophile in an Sₙ2 fashion. organic-chemistry.org

Standard esterification of 3-hydroxy-3-(thiophen-2-yl)propanenitrile can also be achieved through acid-catalyzed reactions, such as the Fischer esterification. masterorganicchemistry.com This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in excess or water is removed to drive the reaction towards the ester product. masterorganicchemistry.com

| Reaction | Reagents | Key Features | Typical Conditions |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Carboxylic Acid | Inversion of stereochemistry, Mild conditions | Anhydrous THF, 0 °C to room temperature |

| Fischer Esterification | Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction, Reversible | Excess alcohol or removal of water, Reflux |

Reactions of the Nitrile Group

The nitrile group in 3-hydroxy-3-(thiophen-2-yl)propanenitrile is susceptible to a variety of transformations, including nucleophilic additions and its use as a precursor for heterocyclic ring systems.

Nucleophilic Additions and Substitutions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. A prominent example is the addition of Grignard reagents, which, after acidic workup, can convert the nitrile into a ketone. youtube.com This reaction proceeds through the formation of an intermediate imine anion upon nucleophilic attack of the Grignard reagent on the nitrile carbon. Subsequent hydrolysis of this intermediate yields the ketone. youtube.com

The nitrile group itself is often introduced into molecules via nucleophilic substitution. For instance, the synthesis of 3-hydroxy-3-(thiophen-2-yl)propanenitrile can be achieved by the addition of a cyanide anion to 2-thiophenecarboxaldehyde. libretexts.org This reaction, which forms a cyanohydrin, is typically base-catalyzed to ensure the presence of the cyanide nucleophile. libretexts.org

| Reaction Type | Nucleophile | Product | Key Conditions |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Ketone (after hydrolysis) | Anhydrous ether or THF, followed by aqueous acid workup |

| Cyanohydrin Formation | Cyanide ion (CN⁻) | α-Hydroxynitrile | Base catalyst (e.g., KCN/NaCN) |

Cyclization Reactions to Form Heterocyclic Scaffolds (e.g., Dihydrofurans from 3-Oxo-3-(thiophen-2-yl)propanenitrile)

The precursor to 3-hydroxy-3-(thiophen-2-yl)propanenitrile, 3-oxo-3-(thiophen-2-yl)propanenitrile (also known as 2-thenoylacetonitrile), is a valuable building block for the synthesis of heterocyclic compounds. organic-chemistry.orgnih.gov This β-ketonitrile can be utilized in cyclization reactions. For instance, while direct cyclization to a dihydrofuran is not explicitly detailed in the provided context, γ-hydroxy nitriles, which could be derived from the reduction of β-ketonitriles, are known precursors for the synthesis of dihydrofurans. The synthesis of 3-oxo-3-(thiophen-2-yl)propanenitrile itself can be achieved through the acylation of the acetonitrile (B52724) anion with a thiophene-based ester. nih.govnih.gov

Stereoselective Conversions to Downstream Derivatives

The chiral center at the hydroxyl-bearing carbon in 3-hydroxy-3-(thiophen-2-yl)propanenitrile allows for the stereoselective synthesis of various downstream derivatives. One of the primary methods to achieve this is through the stereoselective reduction of the precursor, 3-oxo-3-(thiophen-2-yl)propanenitrile. Asymmetric reduction of β-ketonitriles is a well-established method for producing chiral β-hydroxy nitriles. Various chiral catalysts and reagents can be employed to achieve high enantioselectivity in this transformation.

Furthermore, the stereospecificity of the Mitsunobu reaction allows for the controlled inversion of the stereocenter, providing access to the opposite enantiomer of a desired ester derivative from a single enantiomer of the starting alcohol. organic-chemistry.orgtcichemicals.com This is a powerful tool for generating stereochemical diversity in synthetic pathways.

Role As a Chiral Intermediate in Target Oriented Synthesis

Precursor for Enantiopure Duloxetine and its Derivatives

The synthesis of enantiomerically pure (S)-Duloxetine has been a significant area of research, driven by the fact that the (S)-enantiomer is responsible for the desired pharmacological activity. Various synthetic strategies have been developed, with many relying on the use of a chiral precursor to establish the key stereocenter. 3-hydroxy-3-(thiophen-2-yl)propanenitrile serves as a crucial early-stage intermediate in several of these synthetic routes.

Chiral Building Block in Chemoenzymatic Syntheses of Duloxetine

Chemoenzymatic approaches are highly favored for the synthesis of enantiopure pharmaceuticals due to their high selectivity and environmentally benign reaction conditions. In the context of Duloxetine synthesis, the enzymatic resolution of racemic 3-hydroxy-3-(thiophen-2-yl)propanenitrile is a key step to obtain the desired (S)-enantiomer.

A notable example involves the use of lipases for the kinetic resolution of racemic 3-hydroxy-3-(thiophen-2-yl)propanenitrile. researchgate.net Research by Kamal and colleagues has demonstrated an efficient synthesis of (S)-Duloxetine employing a lipase-catalyzed resolution of this cyanohydrin. researchgate.net In their work, Pseudomonas cepacia lipase (B570770) (lipase PS) was utilized to selectively acylate the (R)-enantiomer, leaving the desired (S)-3-hydroxy-3-(thiophen-2-yl)propanenitrile unreacted and in high enantiomeric purity. researchgate.net

Further optimization of this enzymatic resolution has been explored. For instance, the application of ultrasound irradiation in conjunction with a lipase from a Pseudomonas species has been shown to significantly enhance both the enzyme's activity and the enantioselectivity of the transesterification reaction. researchgate.net Under optimized conditions, including the use of n-hexane as the solvent and a controlled water activity, this method yields (S)-3-hydroxy-3-(thiophen-2-yl)propanenitrile with high enantiomeric excess (ee). researchgate.net The reaction reached equilibrium in approximately 7 hours, with a conversion of 53.9% and an impressive 99% ee for the (S)-cyanohydrin. researchgate.net

| Enzyme Source | Method | Key Findings | Reference |

| Pseudomonas sp. lipase | Enantioselective transesterification under ultrasound irradiation | Enhanced enzyme activity and enantioselectivity (99% ee for (S)-enantiomer). | researchgate.net |

| Pseudomonas cepacia lipase (lipase PS) | Lipase-catalyzed resolution | Efficiently resolves racemic 3-hydroxy-3-(thiophen-2-yl)propanenitrile to yield the (S)-enantiomer. | researchgate.net |

| Candida antarctica lipase B | Kinetic resolution of a related chloroalcohol | Demonstrates the utility of lipases in resolving similar thiophene-containing chiral intermediates. | nih.gov |

Methodologies for Stereoselective Conversion to Duloxetine and Related Amines

Once the enantiomerically pure (S)-3-hydroxy-3-(thiophen-2-yl)propanenitrile is obtained, the subsequent steps focus on converting the nitrile group to the required N-methylaminopropyl side chain of Duloxetine. This transformation typically involves reduction of the nitrile to a primary amine, followed by methylation and finally, arylation.

The reduction of the nitrile group is a critical step that must be performed stereoselectively, without affecting the chiral hydroxyl group. Common reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and Raney Nickel. LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. mdpi.com Raney Nickel, a nickel-aluminum alloy, is also widely used for the hydrogenation of nitriles to amines under a hydrogen atmosphere. nih.gov

Following the reduction to the primary amine, (S)-3-amino-1-(thiophen-2-yl)propan-1-ol, the synthesis proceeds with N-methylation to yield (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. The final step in the synthesis of Duloxetine is the nucleophilic aromatic substitution reaction between the chiral amino alcohol and 1-fluoronaphthalene, typically carried out in the presence of a strong base like sodium hydride in a polar aprotic solvent such as DMSO, to form the naphthalene (B1677914) ether linkage. psu.edu

Alternative approaches often start with related chiral intermediates like (S)-3-chloro-1-(thiophen-2-yl)-1-propanol, which can be derived from 3-hydroxy-3-(thiophen-2-yl)propanenitrile. This chloroalcohol is then converted to the corresponding amino alcohol. psu.edu

| Reaction Step | Reagents and Conditions | Product |

| Nitrile Reduction | Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent. | (S)-3-amino-1-(thiophen-2-yl)propan-1-ol |

| N-Methylation | A suitable methylating agent. | (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol |

| Arylation | 1-Fluoronaphthalene, Sodium Hydride (NaH) in DMSO. | (S)-Duloxetine |

Applications in the Synthesis of Other Chiral 1,3-Aminoalcohols

While the primary application of 3-hydroxy-3-(thiophen-2-yl)propanenitrile highlighted in the literature is the synthesis of Duloxetine, its structure as a chiral β-hydroxy nitrile makes it a potential precursor for a broader range of chiral 1,3-aminoalcohols. Chiral 1,3-aminoalcohols are important structural motifs found in numerous biologically active compounds and are valuable ligands in asymmetric synthesis. organic-chemistry.orgresearchgate.netresearchgate.net

The synthetic utility of chiral cyanohydrins is well-established. chemanager-online.com The hydroxyl and nitrile functionalities can be manipulated to generate a variety of other functional groups. For instance, the reduction of the nitrile group to an amine, as seen in the Duloxetine synthesis, is a common transformation that leads directly to 1,3-aminoalcohols.

Although specific examples of other chiral 1,3-aminoalcohols synthesized directly from 3-hydroxy-3-(thiophen-2-yl)propanenitrile are not extensively documented in the reviewed literature, the general methodologies for cyanohydrin elaboration suggest its potential in this area. By varying the reduction conditions and subsequent N-alkylation or N-acylation reactions, a diverse library of chiral 1,3-aminoalcohols with the thiophene (B33073) moiety could theoretically be accessed. These compounds could then be evaluated for their own biological activities or used as chiral ligands and auxiliaries in other asymmetric transformations.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 3-hydroxy-3-(thiophen-2-yl)propanenitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy offers precise information about the number of different types of protons, their electronic environment, and their connectivity within the molecule. For a compound structurally analogous to 3-hydroxy-3-(thiophen-2-yl)propanenitrile, specifically 3-hydroxy-3-phenylpropanenitrile (B18844), the ¹H NMR spectrum would exhibit characteristic signals corresponding to the aromatic, methine, and methylene (B1212753) protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Below is a representative ¹H NMR data table for a structural analog, 3-hydroxy-3-phenylpropanenitrile. The data illustrates the expected regions for the proton signals of the target molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.45 - 7.35 | Multiplet | - |

| Methine-H (CH-OH) | 5.05 | Triplet | 6.5 |

| Methylene-H (CH₂-CN) | 2.90 | Doublet | 6.5 |

| Hydroxyl-H (OH) | 3.50 (broad) | Singlet | - |

Note: The data presented is for the analogous compound 3-hydroxy-3-phenylpropanenitrile and serves as an illustrative example.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-hydroxy-3-(thiophen-2-yl)propanenitrile would give a distinct signal in the ¹³C NMR spectrum.

A representative ¹³C NMR data table for the analogous compound 3-hydroxy-3-phenylpropanenitrile is provided below to illustrate the expected chemical shifts for the carbon atoms in the target molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic-C (quaternary) | 140.5 |

| Aromatic-C | 128.8 |

| Aromatic-C | 128.5 |

| Aromatic-C | 126.0 |

| Nitrile-C (CN) | 118.0 |

| Methine-C (CH-OH) | 70.2 |

| Methylene-C (CH₂-CN) | 27.5 |

Note: The data presented is for the analogous compound 3-hydroxy-3-phenylpropanenitrile and serves as an illustrative example.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of 3-hydroxy-3-(thiophen-2-yl)propanenitrile. This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. For 3-hydroxy-3-(thiophen-2-yl)propanenitrile (C₇H₇NOS), the calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is useful for analyzing complex mixtures and can be used to confirm the presence and purity of 3-hydroxy-3-(thiophen-2-yl)propanenitrile in a sample. The liquid chromatograph separates the compound from impurities, and the mass spectrometer provides a mass spectrum of the eluting compound, confirming its identity.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of 3-hydroxy-3-(thiophen-2-yl)propanenitrile and for determining the enantiomeric excess (ee) in chiral samples.

High-Performance Liquid Chromatography (HPLC) is a primary technique for these determinations. For purity analysis, a standard reversed-phase HPLC method can be employed to separate the target compound from any starting materials, byproducts, or degradation products.

Since 3-hydroxy-3-(thiophen-2-yl)propanenitrile possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. The determination of the enantiomeric composition is crucial in stereoselective synthesis. Chiral HPLC is the most common method for this purpose. This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. A recent study on the biocatalytic enantioselective synthesis of chiral β-hydroxy nitriles highlights the use of HPLC with chiral columns for determining the optical purity of these types of compounds. acs.org The separation of enantiomers can be optimized by varying the mobile phase composition and temperature. For instance, a normal phase chiral HPLC method might utilize a mobile phase of n-hexane and isopropanol (B130326) with a chiral column, such as one based on a polysaccharide derivative. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio (E-value) and Enantiomeric Excess (ee)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of enantiomers. The determination of the enantiomeric ratio (E-value) and enantiomeric excess (ee) is critical in asymmetric synthesis, where the goal is to produce a single, desired enantiomer. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the enantioseparation of racemic 3-hydroxy-3-(thiophen-2-yl)propanenitrile, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective. These CSPs, particularly those with phenylcarbamate derivatives, are known for their broad applicability in resolving a wide range of chiral compounds.

Research Findings:

While specific chromatograms for 3-hydroxy-3-(thiophen-2-yl)propanenitrile are not widely published in peer-reviewed journals, the methodology for similar chiral arylpropanenitrile compounds is well-established. The general approach involves the use of a normal-phase mobile phase, typically a mixture of a hydrocarbon solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP.

The enantiomeric excess (% ee) is a measure of the purity of a chiral substance and is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

The enantiomeric ratio (E-value) is another measure of the selectivity of the chiral separation, calculated as the ratio of the retention factors of the two enantiomers.

Hypothetical Data for Chiral HPLC Separation:

The following interactive table represents a hypothetical, yet typical, set of results for the chiral HPLC separation of 3-hydroxy-3-(thiophen-2-yl)propanenitrile enantiomers.

Table 1: Hypothetical Chiral HPLC Separation Data for 3-hydroxy-3-(thiophen-2-yl)propanenitrile

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 15.8 min |

| Enantiomeric Excess (ee) | >99% (for a highly enriched sample) |

| Resolution (Rs) | >2.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a "fingerprint" of the molecule's functional groups.

For 3-hydroxy-3-(thiophen-2-yl)propanenitrile, the IR spectrum will exhibit characteristic absorption bands corresponding to its key functional moieties: the hydroxyl (-OH) group, the nitrile (-C≡N) group, and the thiophene (B33073) ring.

Detailed Research Findings:

Based on established correlation tables and data from similar compounds, the expected IR absorption bands for 3-hydroxy-3-(thiophen-2-yl)propanenitrile can be predicted. The NIST WebBook provides a reference spectrum for the structurally related compound, 3-hydroxypropanenitrile, which shows a strong, broad O-H stretching band around 3400 cm⁻¹ and a C≡N stretching band around 2250 cm⁻¹. nist.gov The presence of the thiophene ring in 3-hydroxy-3-(thiophen-2-yl)propanenitrile will introduce additional characteristic bands. Thiophene and its derivatives typically show C-H stretching vibrations around 3100 cm⁻¹, and ring stretching vibrations in the 1600-1300 cm⁻¹ region. primescholars.comresearchgate.net

The following interactive table summarizes the expected characteristic IR absorption bands for 3-hydroxy-3-(thiophen-2-yl)propanenitrile.

Table 2: Characteristic Infrared (IR) Absorption Bands for 3-hydroxy-3-(thiophen-2-yl)propanenitrile

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|---|

| Hydroxyl (-OH) | 3600 - 3200 | Strong, Broad | O-H Stretch |

| Thiophene C-H | 3120 - 3080 | Medium | C-H Stretch |

| Aliphatic C-H | 2960 - 2850 | Medium | C-H Stretch |

| Nitrile (-C≡N) | 2260 - 2240 | Medium | C≡N Stretch |

| Thiophene Ring | 1600 - 1500 | Medium to Weak | C=C Ring Stretch |

| Thiophene Ring | 1450 - 1300 | Medium | C-C Ring Stretch |

| C-O Stretch | 1260 - 1000 | Strong | C-O Stretch |

| Thiophene C-H Bend | 850 - 700 | Strong | C-H Out-of-plane Bend |

Theoretical and Computational Investigations of 3 Hydroxy 3 Thiophen 2 Yl Propanenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a powerful tool for predicting the electronic structure and reactivity of molecules like 3-hydroxy-3-(thiophen-2-yl)propanenitrile. By calculating molecular orbitals and other electronic properties, DFT can elucidate the reactivity of this thiophene (B33073) derivative.

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. For thiophene-containing compounds, the HOMO is often localized on the electron-rich thiophene ring, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is typically distributed over the π-system, including the nitrile group in 3-hydroxy-3-(thiophen-2-yl)propanenitrile, making it susceptible to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. researchgate.netmdpi.com Studies on related thiophene derivatives have shown that substituents can significantly alter this gap, thereby tuning the molecule's reactivity. researchgate.net

Reactivity Descriptors: DFT calculations can also provide various reactivity descriptors, as shown in the table below. These parameters offer a quantitative measure of the molecule's behavior in chemical reactions.

| Reactivity Descriptor | Definition | Predicted Relevance for 3-hydroxy-3-(thiophen-2-yl)propanenitrile |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Related to the HOMO energy. | A lower ionization potential suggests a higher propensity to donate electrons. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Related to the LUMO energy. | A higher electron affinity indicates a greater ability to accept electrons. |

| Electronegativity (χ) | The tendency of an atom or molecule to attract electrons. | Influences the polarity of bonds within the molecule. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. mdpi.com |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A higher softness value indicates greater reactivity. |

This table presents theoretical reactivity descriptors that can be calculated using DFT to predict the chemical behavior of 3-hydroxy-3-(thiophen-2-yl)propanenitrile.

Molecular Modeling for Mechanistic Insights into Reactions

Molecular modeling techniques are instrumental in elucidating the reaction mechanisms involved in the formation of 3-hydroxy-3-(thiophen-2-yl)propanenitrile. The primary route to this compound is the nucleophilic addition of a cyanide ion to thiophene-2-carbaldehyde (B41791).

Cyanohydrin Formation Mechanism: The generally accepted mechanism for cyanohydrin formation proceeds in two key steps. libretexts.orglibretexts.org First, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. This leads to the formation of a tetrahedral intermediate, an alkoxide. In the second step, this alkoxide is protonated, typically by a molecule of hydrogen cyanide or a protic solvent, to yield the final product, 3-hydroxy-3-(thiophen-2-yl)propanenitrile. libretexts.orglibretexts.org

Computational modeling can be employed to map the potential energy surface of this reaction. By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding the reaction kinetics. For instance, theoretical studies on similar cyanohydrin formation reactions have explored the role of catalysts and solvent molecules in stabilizing transition states and intermediates, thereby influencing the reaction rate. nih.gov

In Silico Studies of Enantioselectivity in Biocatalyzed Processes

The synthesis of enantiomerically pure cyanohydrins is of significant interest, and biocatalysis using enzymes such as hydroxynitrile lyases (HNLs) has emerged as a highly effective method. thieme-connect.de In silico techniques, particularly molecular docking and molecular dynamics simulations, are crucial for understanding and predicting the enantioselectivity of these biocatalytic processes.

Enzyme-Substrate Interactions: A study on a hydroxynitrile lyase from the invasive millipede Chamberlinius hualienensis demonstrated its ability to catalyze the synthesis of (R)-mandelonitrile and also showed activity towards thiophene-2-carbaldehyde. pnas.org This suggests that HNLs can be effective catalysts for the enantioselective synthesis of (R)- or (S)-3-hydroxy-3-(thiophen-2-yl)propanenitrile.

Molecular docking simulations can be used to model the binding of thiophene-2-carbaldehyde within the active site of an HNL. These simulations can predict the preferred orientation of the substrate, which is a key determinant of the stereochemical outcome of the reaction. The enantioselectivity arises from the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the substrate and the amino acid residues in the enzyme's active site.

Predicting Enantiomeric Excess: The table below illustrates the kind of data that can be obtained from biocatalytic reactions and rationalized through in silico studies.

| Substrate | Enzyme | Enantiomeric Excess (ee %) | Configuration |

| Benzaldehyde | ChuaHNL | 99 | R |

| Thiophene-2-carbaldehyde | ChuaHNL | High (predicted) | R (predicted) |

| 4-Bromobenzaldehyde | ChuaHNL | >99 | R |

| 3-Methylbenzaldehyde | ChuaHNL | >99 | R |

This table, with data adapted from a study on a hydroxynitrile lyase (ChuaHNL) pnas.org, shows the high enantioselectivity achieved with various aromatic aldehydes. In silico modeling can help explain why this enzyme is also predicted to be highly selective for thiophene-2-carbaldehyde.

By analyzing the modeled enzyme-substrate complexes, researchers can identify the key interactions that favor the formation of one enantiomer over the other. This knowledge can then be used to guide protein engineering efforts to further improve the enantioselectivity or to alter the substrate specificity of the enzyme.

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Environmentally Friendly Synthetic Protocols

The future of synthesizing 3-hydroxy-3-(thiophen-2-yl)propanenitrile is increasingly geared towards green chemistry principles to minimize environmental impact. A significant area of development is the use of biocatalysis, which operates under mild conditions and reduces the need for hazardous reagents.

One established chemoenzymatic approach involves the lipase-catalyzed resolution of racemic 3-hydroxy-3-(thiophen-2-yl)propanenitrile. researchgate.net This method utilizes enzymes like lipase (B570770) PS-D for the enantioselective esterification of the racemic alcohol, allowing for the separation of the desired enantiomer. researchgate.net Research has shown that using Pseudomonas sp. lipase under ultrasound irradiation can significantly enhance both enzyme activity and enantioselectivity for producing the (S)-enantiomer, a key precursor for (S)-duloxetine. researchgate.net

Further advancements are focused on cyanide-free synthesis routes. Aldoxime dehydratases, for example, represent a promising class of enzymes that can produce nitriles from aldoximes without using toxic cyanide reagents. This biocatalytic platform could be adapted for the synthesis of thiophene-containing nitriles, offering a safer and more sustainable alternative to traditional chemical methods.

Another green approach involves the use of novel solvent systems and recyclable catalysts. The application of deep eutectic solvents (DESs) in conjunction with magnetic nanoparticles as catalysts has shown promise in the synthesis of other cyanohydrins. This system allows for easy separation and recycling of the catalyst, minimizing waste and improving process economy.

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The generation of enantiomerically pure 3-hydroxy-3-(thiophen-2-yl)propanenitrile is critical for its use in pharmaceuticals. Research is focused on discovering and optimizing novel catalytic systems that can achieve high enantioselectivity in the synthesis of this and related chiral alcohols.

Biocatalytic Systems: Whole-cell bioreduction is a powerful technique for producing chiral hydroxy compounds. For instance, the ketone precursor, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, has been successfully reduced to the corresponding (S)-hydroxy amide with excellent enantioselectivity (>99.5% ee) and high conversion (>95%) using whole cells of Rhodotorula glutinis. cas.cnresearchgate.netnih.gov This biocatalytic system is robust, tolerating high substrate concentrations (up to 30 g/L), which is a significant advantage for industrial applications. cas.cnresearchgate.net Similarly, yeast strains like Candida tropicalis have been used for the enantioselective reduction of related keto-amines, yielding the (S)-alcohol with over 99% enantiomeric excess. researchgate.net

The following table summarizes the performance of different biocatalysts in the enantioselective synthesis of precursors to 3-hydroxy-3-(thiophen-2-yl)propanamine derivatives.

| Catalyst System | Substrate | Product | Substrate Conc. (g/L) | Conversion (%) | Enantiomeric Excess (ee %) |

| Rhodotorula glutinis (whole cells) | N-methyl-3-oxo-3-(thiophen-2-yl)propanamide | (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide | 30 | >95 | >99.5 |

| Candida tropicalis PBR-2 | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine | N/A | >80 | >99 |

| Lipase PS-D | (±)-3-hydroxy-3-(thiophen-2-yl)propanenitrile | (S)-3-hydroxy-3-(2-thienyl)propanenitrile | N/A | N/A | High |

Chemo-catalytic Systems: Beyond biocatalysis, the development of novel chemo-catalysts is a major research thrust. Chiral metal-organic frameworks (MOFs) are emerging as promising heterogeneous catalysts. Their well-defined porous structures can be functionalized with chiral ligands to create highly enantioselective catalytic sites. These catalysts are also recyclable, adding to their sustainability.

Furthermore, versatile catalysts generated in situ from components like cinchona alkaloids, achiral biphenols, and titanium alkoxides have demonstrated broad applicability in the asymmetric cyanation of aldehydes, ketones, and imines. google.com The application of such systems to the synthesis of thiophene-containing cyanohydrins could provide efficient and highly selective routes.

Integration of Continuous Flow Chemistry for Scalable and Efficient Production

For industrial-scale synthesis, continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. The integration of flow chemistry for the production of 3-hydroxy-3-(thiophen-2-yl)propanenitrile is a key future perspective.

The use of hazardous reagents like cyanide can be managed more safely in flow reactors due to the small reaction volumes at any given time. Continuous flow systems using immobilized enzymes in packed-bed reactors have been successfully developed for the synthesis of other chiral cyanohydrins. This approach allows for high throughput, easy product separation, and extended catalyst lifetime.

While not yet specifically reported for 3-hydroxy-3-(thiophen-2-yl)propanenitrile, the successful application of flow chemistry in the synthesis of other complex pharmaceutical intermediates, such as for the drug Remdesivir, demonstrates the potential of this technology. chemistryworld.com Future research will likely focus on adapting existing enantioselective catalytic systems (both chemo- and biocatalytic) to continuous flow platforms to enable safe, efficient, and scalable production of this important chiral intermediate.

Advanced Computational Approaches for Rational Design of Synthetic Routes

Computational chemistry is becoming an indispensable tool for accelerating the development of new synthetic methodologies. Advanced computational approaches are expected to play a crucial role in the rational design of efficient and selective routes to 3-hydroxy-3-(thiophen-2-yl)propanenitrile.

Density Functional Theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms and understand the origins of enantioselectivity in catalytic reactions. By modeling the transition states of the reaction between a substrate and a chiral catalyst, researchers can predict which catalyst will provide the highest selectivity. This insight allows for the rational design of new catalysts rather than relying on empirical screening.

These computational tools can be applied to:

Catalyst Design: In silico screening and modification of chiral ligands for metal-based catalysts or designing mutations in enzymes to improve their activity and selectivity towards thiophene-containing substrates.

Mechanism Elucidation: Understanding the detailed reaction pathway for cyanohydrin formation, which can help in optimizing reaction conditions such as solvent, temperature, and catalyst loading.

Predicting Reactivity: Assessing the feasibility of novel synthetic routes and identifying potential side reactions before they are attempted in the lab, saving time and resources.

By combining computational predictions with experimental validation, the development of next-generation synthetic protocols for 3-hydroxy-3-(thiophen-2-yl)propanenitrile can be significantly expedited.

Q & A

Q. What are the established synthetic routes for 3-hydroxy-3-(thiophen-2-yl)propanenitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of 3-hydroxy-3-(thiophen-2-yl)propanenitrile typically involves condensation reactions between thiophene derivatives and nitrile-containing precursors. A relevant approach is the use of ketone or aldehyde intermediates with thiophene moieties, followed by cyanation. For example:

- Aldol-like condensation : Reacting thiophen-2-yl carbonyl derivatives (e.g., thiophene-2-carbaldehyde) with cyanoacetates under basic conditions (e.g., Knoevenagel reaction). Optimization parameters include temperature (60–80°C), solvent polarity (ethanol or DMF), and catalyst choice (e.g., piperidine or ammonium acetate) .

- Cyclization strategies : Thiophene-containing enolates can undergo nucleophilic addition to nitrile groups, as seen in structurally related compounds like 3-oxo-2-(phenylhydrazono)-3-(thiophen-2-yl)propanenitrile, where X-ray crystallography confirmed the anti-configuration of the hydrazone group .

Q. How is 3-hydroxy-3-(thiophen-2-yl)propanenitrile characterized spectroscopically, and what are the critical spectral markers?

Methodological Answer:

- NMR :

- ¹H NMR : Thiophene protons appear as a multiplet in δ 7.0–7.5 ppm. The hydroxyl proton (OH) resonates as a broad singlet at δ 4.5–5.5 ppm, while the nitrile carbon (CN) is observed at δ 110–120 ppm in ¹³C NMR .

- IR : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (O-H stretch) are diagnostic .

- X-ray crystallography : For crystalline derivatives, the antiperiplanar arrangement of the hydroxyl and nitrile groups is critical for stability, as demonstrated in analogous compounds .

Q. What safety protocols are recommended for handling 3-hydroxy-3-(thiophen-2-yl)propanenitrile in laboratory settings?

Methodological Answer:

- Toxicity : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use fume hoods and PPE (gloves, lab coats) .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with water .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do computational models predict the reactivity of 3-hydroxy-3-(thiophen-2-yl)propanenitrile in nucleophilic addition reactions?

Methodological Answer: Density Functional Theory (DFT) studies on similar nitrile-thiophene hybrids reveal:

- Electrophilicity : The nitrile group acts as an electron-withdrawing moiety, polarizing the adjacent hydroxyl-thiophene system. The LUMO is localized on the nitrile, facilitating nucleophilic attack .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states .

Q. What contradictions exist in reported biological activities of thiophene-nitrile hybrids, and how can they be resolved experimentally?

Methodological Answer:

- Contradiction : Some studies report anti-inflammatory activity, while others note neurotoxicity in thiophene derivatives. For example, Grassi et al. (2013) observed hormone-modulating effects in neuronal cells, but Kenawi et al. (2006) highlighted potential cytotoxicity .

- Resolution strategies :

- Dose-response assays : Establish IC₅₀ values across cell lines (e.g., HEK293 vs. SH-SY5Y).

- Metabolite profiling : Use LC-MS to identify reactive intermediates (e.g., epoxide formation) that may explain toxicity .

Q. How can the crystal packing and intermolecular interactions of 3-hydroxy-3-(thiophen-2-yl)propanenitrile derivatives inform solid-state stability?

Methodological Answer:

- X-ray diffraction : In analogous compounds (e.g., 3-(2-thioxo-1,3-dithiol-4-ylsulfanyl)propanenitrile), sulfur-mediated hydrogen bonds (S···H-O) and π-π stacking between thiophene rings enhance lattice stability .

- Thermogravimetric analysis (TGA) : Derivatives with stronger intermolecular forces exhibit higher decomposition temperatures (>200°C) .

Q. What methodological challenges arise in quantifying 3-hydroxy-3-(thiophen-2-yl)propanenitrile in complex matrices (e.g., biological fluids)?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, but matrix interference from thiophene degradation products (e.g., sulfoxides) necessitates:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.